

The Natural Occurrence and Characterization of Manganese Sulfate Hydrates: A Technical Guide

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Compound of Interest

Compound Name: manganese(II) sulfate dihydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of manganese sulfate hydrates, with a specific focus on the mineral jokokuite ($\text{MnSO}_4 \cdot 5\text{H}_2\text{O}$). It details their formation, associated mineralogy, and key physicochemical properties. Furthermore, this guide outlines standard experimental protocols for the synthesis and characterization of these compounds, offering valuable insights for researchers in mineralogy, geochemistry, and materials science. The information presented is also relevant to drug development professionals interested in the properties and synthesis of metallic salt hydrates.

Natural Occurrence of Manganese Sulfate Hydrates

Manganese (II) sulfate minerals are a rare group of secondary minerals, typically forming as efflorescences (crusts) in the oxidized zones of manganese-bearing ore deposits and mine workings. Their formation is a result of the oxidation of primary manganese sulfide or carbonate minerals in the presence of sulfate-rich water. These hydrates are highly soluble in water and are often transient, appearing during dry periods and dissolving away with rainfall or increased humidity.

Jokokuite ($\text{MnSO}_4 \cdot 5\text{H}_2\text{O}$), the pentahydrate form, is a notable member of this group. It was first discovered in 1976 at the Jokoku mine in Hokkaido, Japan, from which it derives its name^[1]. It typically occurs as stalactitic masses and fine-grained crystals in the oxidized portions of mine workings, apparently deposited from mine waters at temperatures around 25°C^{[2][3]}. Jokokuite is pale pink in color and belongs to the chalcanthite mineral group^{[2][4]}. It is often found in

association with other sulfate minerals such as gypsum, szmikite (the monohydrate), illesite (the tetrahydrate), and various iron sulfates[2]. In dry air, jokokuite can dehydrate to form illesite[2].

Other naturally occurring manganese sulfate hydrates are even rarer and include:

- Szmikite ($\text{MnSO}_4 \cdot \text{H}_2\text{O}$): The monohydrate form.
- Illesite ($\text{MnSO}_4 \cdot 4\text{H}_2\text{O}$): The tetrahydrate form.
- Chvaleticeite ($\text{MnSO}_4 \cdot 6\text{H}_2\text{O}$): The hexahydrate, which is the rarest of the group[5].
- Mallardite ($\text{MnSO}_4 \cdot 7\text{H}_2\text{O}$): The heptahydrate form.

The specific hydrate that forms is dependent on the temperature and humidity conditions at the time of crystallization.

Quantitative Data

The following tables summarize the key quantitative data for jokokuite and other manganese sulfate hydrates.

Table 1: Physicochemical Properties of Jokokuite

Property	Value
Chemical Formula	MnSO ₄ ·5H ₂ O ^[1]
Molecular Weight	241.08 g/mol ^[3]
Crystal System	Triclinic ^[4]
Space Group	P1 ^[4]
Hardness (Mohs)	~2.5 ^[2]
Measured Density	2.03 g/cm ³ ^[2]
Calculated Density	2.094 g/cm ³ ^[2]
Color	Pale pink ^[4]
Luster	Vitreous ^[4]
Solubility	Readily soluble in water ^[2]

Table 2: Crystallographic Data for Jokokuite

Parameter	Value
a	6.37 Å ^[4]
b	10.77 Å ^[4]
c	6.13 Å ^[4]
α	98.77° ^[4]
β	109.95° ^[4]
γ	75.03° ^[4]
z	2 ^[4]

Table 3: Chemical Composition of Jokokuite from the Type Locality (Jokoku Mine, Japan)

Oxide	Weight %
SO ₃	33.06[2]
FeO	1.13[2]
MnO	27.34[2]
ZnO	0.94[2]
H ₂ O	37.68[2]
Total	100.15[2]

Note: The analysis corresponds to the empirical formula

(Mn_{0.94}Fe_{0.04}Zn_{0.03})_{Σ1.01}(S_{1.00}O₄)·5.07H₂O.[2]

Experimental Protocols

This section outlines methodologies for the laboratory synthesis and characterization of manganese sulfate hydrates, including jokokuite.

Synthesis of Manganese Sulfate Pentahydrate (Jokokuite)

The synthesis of jokokuite relies on the controlled crystallization of a manganese sulfate solution at a specific temperature.

Objective: To synthesize manganese sulfate pentahydrate (MnSO₄·5H₂O) crystals.

Materials:

- Manganese(II) sulfate monohydrate (MnSO₄·H₂O) or anhydrous manganese sulfate (MnSO₄)
- Distilled or deionized water
- Beakers
- Stirring hotplate

- Crystallization dish
- Filter paper and funnel
- Spatula
- Controlled temperature incubator or water bath

Procedure:

- Preparation of a Saturated Manganese Sulfate Solution:
 - Gently heat distilled water in a beaker on a stirring hotplate to approximately 30-40°C.
 - Gradually add manganese(II) sulfate monohydrate to the warm water while stirring until no more salt dissolves, creating a saturated solution. A small amount of undissolved solid at the bottom will ensure saturation.
- Crystallization:
 - Carefully decant or filter the warm, saturated solution into a clean crystallization dish to remove any undissolved solids.
 - Place the crystallization dish in a controlled temperature environment set to below 26°C. A temperature of 20-25°C is recommended to mimic the natural formation conditions of jokokuite.
 - Allow the solution to cool and evaporate slowly. The formation of manganese sulfate pentahydrate crystals is favored at temperatures below approximately 26°C.
 - Cover the dish loosely with filter paper to prevent contamination from dust while still allowing for slow evaporation.
- Crystal Harvesting and Drying:
 - Once crystals of a suitable size have formed, carefully pour off the remaining solution.

- Gently wash the crystals with a small amount of ice-cold distilled water to remove any residual solution.
- Dry the crystals by pressing them between sheets of filter paper. Avoid excessive heating, as this can lead to dehydration.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized manganese sulfate hydrates.

3.2.1. X-Ray Diffraction (XRD)

Objective: To identify the crystalline phase of the synthesized manganese sulfate hydrate and confirm it is jokokuite.

Methodology:

- **Sample Preparation:** Finely grind a small, representative sample of the synthesized crystals into a powder using a mortar and pestle. The particle size should ideally be less than 10 μm to ensure random orientation.
- **Sample Mounting:** Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface to minimize preferred orientation effects.
- **Data Acquisition:**
 - Place the sample holder into the X-ray diffractometer.
 - Set the instrument parameters, including the X-ray source (commonly Cu K α), voltage, and current.
 - Define the scanning range (e.g., 5° to 70° 2 θ) and the step size.
 - Initiate the scan. The instrument will measure the intensity of diffracted X-rays at different angles.
- **Data Analysis:**

- The output will be a diffractogram showing diffraction peaks at specific 2θ angles.
- Compare the peak positions and relative intensities of the experimental diffractogram with standard diffraction patterns from a database, such as the International Centre for Diffraction Data (ICDD), for jokokuite ($\text{MnSO}_4 \cdot 5\text{H}_2\text{O}$). A match will confirm the identity of the synthesized material.

3.2.2. Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

Objective: To observe the morphology of the synthesized crystals and determine their elemental composition.

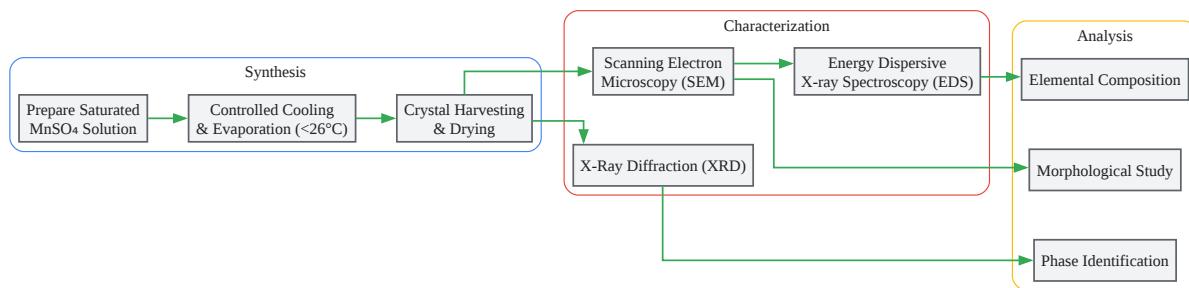
Methodology:

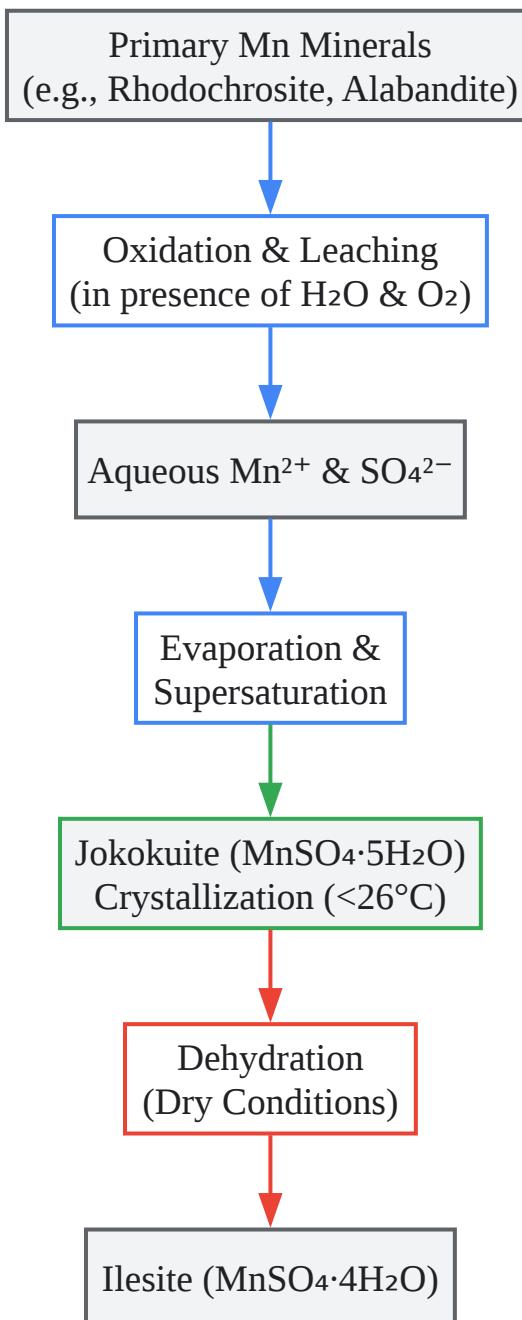
- Sample Preparation: Mount a few of the synthesized crystals onto an SEM stub using conductive carbon tape. For non-conductive samples, a thin coating of a conductive material (e.g., carbon or gold) is applied using a sputter coater to prevent charging under the electron beam.
- Imaging (SEM):
 - Insert the stub into the SEM chamber and evacuate to a high vacuum.
 - Apply an accelerating voltage and generate an electron beam.
 - Focus the electron beam on the sample and scan the surface.
 - Detect the secondary electrons to generate a high-resolution image of the crystal's surface topography and morphology.
- Elemental Analysis (EDS):
 - Position the electron beam on a specific area of interest on the crystal.
 - The interaction of the electron beam with the sample will generate characteristic X-rays.
 - An EDS detector measures the energy of these X-rays to identify the elements present (manganese, sulfur, and oxygen).

- The relative intensities of the X-ray signals can be used for semi-quantitative analysis of the elemental composition.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of manganese sulfate hydrates.





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